molecular formula C16H16BrN3O B2497794 N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide CAS No. 2415455-44-4

N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide

Cat. No.: B2497794
CAS No.: 2415455-44-4
M. Wt: 346.228
InChI Key: UMYJSKRNCGRCND-UHFFFAOYSA-N
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Description

N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a synthetic organic compound that belongs to the cinnoline family. This compound is characterized by the presence of a bromophenyl group attached to a tetrahydrocinnoline core, which is further functionalized with a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Tetrahydrocinnoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrocinnoline ring.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a suitable brominated precursor reacts with the tetrahydrocinnoline core.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline analogs.

Scientific Research Applications

N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves its interaction with specific molecular targets. The bromophenyl group is known to enhance binding affinity to certain receptors, while the tetrahydrocinnoline core can interact with enzymes and proteins. The carboxamide group further stabilizes these interactions, leading to the compound’s biological effects. The exact pathways and targets vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Chlorophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide
  • N-[(4-Fluorophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide
  • N-[(4-Methylphenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide

Uniqueness

N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O/c17-13-7-5-11(6-8-13)10-18-16(21)15-9-12-3-1-2-4-14(12)19-20-15/h5-9H,1-4,10H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYJSKRNCGRCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)C(=O)NCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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